N-benzyl-1-(trifluoromethyl)cyclohexan-1-amine
Overview
Description
N-benzyl-1-(trifluoromethyl)cyclohexan-1-amine: is a chemical compound with the molecular formula C14H18F3N and a molecular weight of 257.3 g/mol It is characterized by the presence of a benzyl group, a trifluoromethyl group, and a cyclohexan-1-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1-(trifluoromethyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with benzylamine in the presence of a trifluoromethylating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a base like sodium hydride to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-1-(trifluoromethyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium azide and sodium cyanide are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, N-benzyl-1-(trifluoromethyl)cyclohexan-1-amine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a probe to investigate the effects of trifluoromethyl and benzyl groups on biological activity .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features may contribute to the development of new drugs with improved efficacy and selectivity .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of N-benzyl-1-(trifluoromethyl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzyl group can interact with hydrophobic pockets in target proteins, influencing their activity and function .
Comparison with Similar Compounds
N-benzyl-4,4-difluoro-1-(trifluoromethyl)cyclohexan-1-amine: This compound has a similar structure but with additional fluorine atoms, which can alter its chemical and biological properties.
N-benzyl-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride: This is the hydrochloride salt form of the compound, which can affect its solubility and stability.
Uniqueness: this compound is unique due to the presence of both trifluoromethyl and benzyl groups, which impart distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-benzyl-1-(trifluoromethyl)cyclohexan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N/c15-14(16,17)13(9-5-2-6-10-13)18-11-12-7-3-1-4-8-12/h1,3-4,7-8,18H,2,5-6,9-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJXHNBXIQPIOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(F)(F)F)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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